molecular formula C10H10N4O3 B7788485 4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOLE

4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOLE

Cat. No.: B7788485
M. Wt: 234.21 g/mol
InChI Key: KVFXCHFZIJJFCA-UHFFFAOYSA-N
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Description

4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOLE is a heterocyclic compound that contains a benzoxadiazole core with a nitro group at the 4-position and a tetrahydro-1H-pyrrol-1-yl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOLE typically involves the following steps:

    Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization.

    Substitution with Tetrahydro-1H-pyrrol-1-yl Group: The final step involves the substitution of the hydrogen atom at the 7-position with a tetrahydro-1H-pyrrol-1-yl group. This can be accomplished through a nucleophilic substitution reaction using tetrahydro-1H-pyrrole and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The tetrahydro-1H-pyrrol-1-yl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoxadiazole derivatives.

Scientific Research Applications

4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOLE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tetrahydro-1H-pyrrol-1-yl group may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOLE: Unique due to the presence of both nitro and tetrahydro-1H-pyrrol-1-yl groups.

    4-nitro-2,1,3-benzoxadiazole: Lacks the tetrahydro-1H-pyrrol-1-yl group, which may result in different chemical and biological properties.

    7-tetrahydro-1H-pyrrol-1-yl-2,1,3-benzoxadiazole:

Uniqueness

The combination of the nitro and tetrahydro-1H-pyrrol-1-yl groups in this compound makes it a unique compound with distinct chemical and biological properties. This uniqueness can be leveraged in various scientific research applications, making it a valuable compound for further study.

Properties

IUPAC Name

4-nitro-7-pyrrolidin-1-yl-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c15-14(16)8-4-3-7(13-5-1-2-6-13)9-10(8)12-17-11-9/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFXCHFZIJJFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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